molecular formula C13H16O B12531057 4-Phenylhepta-2,6-dien-1-ol CAS No. 819883-98-2

4-Phenylhepta-2,6-dien-1-ol

Cat. No.: B12531057
CAS No.: 819883-98-2
M. Wt: 188.26 g/mol
InChI Key: JZRAXBNBIZOPPS-UHFFFAOYSA-N
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Description

4-Phenylhepta-2,6-dien-1-ol is an organic compound characterized by a seven-carbon chain with two double bonds and a phenyl group attached to the first carbon. This compound belongs to the class of diarylheptanoids, which are known for their diverse biological activities and presence in various natural sources .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Phenylhepta-2,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylhepta-2,6-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenylhepta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylhepta-2,6-dien-1-ol is unique due to its combination of a phenyl group and a heptadienyl chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

819883-98-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-phenylhepta-2,6-dien-1-ol

InChI

InChI=1S/C13H16O/c1-2-7-12(10-6-11-14)13-8-4-3-5-9-13/h2-6,8-10,12,14H,1,7,11H2

InChI Key

JZRAXBNBIZOPPS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=CCO)C1=CC=CC=C1

Origin of Product

United States

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